1-Allyl-5-bromo-1H-indole-2,3-dione 1-Allyl-5-bromo-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 183014-93-9
VCID: VC21392104
InChI: InChI=1S/C11H8BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2
SMILES: C=CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09g/mol

1-Allyl-5-bromo-1H-indole-2,3-dione

CAS No.: 183014-93-9

Cat. No.: VC21392104

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-5-bromo-1H-indole-2,3-dione - 183014-93-9

Specification

CAS No. 183014-93-9
Molecular Formula C11H8BrNO2
Molecular Weight 266.09g/mol
IUPAC Name 5-bromo-1-prop-2-enylindole-2,3-dione
Standard InChI InChI=1S/C11H8BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2
Standard InChI Key CUBZPJNMBNGTFC-UHFFFAOYSA-N
SMILES C=CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Canonical SMILES C=CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O

Introduction

Chemical Structure and Properties

1-Allyl-5-bromo-1H-indole-2,3-dione, also known as 5-bromo-1-(2-propenyl)-1H-indole-2,3-dione, is an organic compound identified by the Chemical Abstracts Service (CAS) registry number 183014-93-9 . This compound belongs to the broader class of indole derivatives, which are known for their biological and pharmacological significance.

Structural Composition

The molecular structure of 1-Allyl-5-bromo-1H-indole-2,3-dione encompasses several key components that contribute to its chemical behavior:

  • An indole core (bicyclic structure consisting of a benzene ring fused to a pyrrole ring)

  • Two ketone groups at positions 2 and 3 (the dione functionality)

  • A bromine atom substitution at position 5 of the indole ring

  • An allyl group (CH₂CH=CH₂) attached to the nitrogen atom at position 1

This unique combination of structural elements creates a distinctive molecular scaffold with specific chemical properties and potential biological activities.

Physical Characteristics

The compound presents as a white crystalline solid with a molecular weight of 221.4 g/mol and a melting point of 173°C . When recrystallized from ethanol during laboratory preparation, it forms red crystals . The molecular formula is C₁₁H₈BrNO₂, reflecting its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms .

Table 1: Key Physical and Chemical Properties of 1-Allyl-5-bromo-1H-indole-2,3-dione

PropertyValue
Molecular FormulaC₁₁H₈BrNO₂
Molecular Weight221.4 g/mol
Physical AppearanceWhite crystalline solid/Red crystals when recrystallized
Melting Point173°C
CAS Registry Number183014-93-9

Synthesis Methodologies

The synthesis of 1-Allyl-5-bromo-1H-indole-2,3-dione has been documented in scientific literature, with the primary synthetic route involving the N-alkylation of 5-bromoindole-2,3-dione (5-bromoisatin) with allyl bromide.

Laboratory Synthesis Procedure

According to experimental procedures described in crystallographic studies, the synthesis follows a detailed protocol:

  • Dissolution of 5-bromo-isatin (1g, 4.4 mmole) in N,N-dimethylformamide (50 ml)

  • Addition of allyl bromide (1.50 g, 12.5 mmol) and potassium carbonate (1 g, 7.4 mmol)

  • Incorporation of a catalytic quantity of tetra-n-butylammonium bromide

  • Continuous stirring of the reaction mixture for 48 hours

  • Monitoring of reaction progress using thin layer chromatography

  • Filtration of the mixture and evaporation of the solution under vacuum

  • Recrystallization of the solid residue from ethanol to obtain the target compound as red crystals

The reaction can be represented by the following chemical equation:

5-bromoindole-2,3-dione + allyl bromide → 1-Allyl-5-bromo-1H-indole-2,3-dione + HBr

This N-alkylation reaction represents a standard approach for introducing the allyl group at the nitrogen position of the indole core, creating the desired compound through a nucleophilic substitution mechanism.

Crystallographic Characteristics

X-ray crystallographic analysis has revealed important structural features of 1-Allyl-5-bromo-1H-indole-2,3-dione, providing valuable insights into its three-dimensional arrangement and intermolecular interactions.

Molecular Conformation

The nine-membered fused-ring system in the molecule exhibits remarkable planarity, with a maximum deviation of only 0.022 Å from the mean plane . This planar configuration is characteristic of many indole derivatives and contributes to the compound's ability to participate in π-stacking interactions with other aromatic systems.

The allyl group adopts a specific spatial orientation relative to the indole core. It arches over the nine-membered fused-ring at a dihedral angle of 89.2° . This nearly perpendicular arrangement has significant implications for the compound's three-dimensional structure and its potential interactions with biological targets.

Intermolecular Interactions

The crystal structure of 1-Allyl-5-bromo-1H-indole-2,3-dione exhibits weak intermolecular C—H⋯O hydrogen bonding . These non-covalent interactions play a crucial role in determining the packing arrangement of molecules in the solid state and contribute to the compound's macroscopic physical properties.

Within the molecule itself, the allyl group is planar and features specific dihedral angles of 60° and 180° . The bonding between the allyl group and hydrogen atoms is covalent in nature, which facilitates hydrogen bonding interactions with neighboring molecules or solvent .

Biological Activities and Applications

The unique structural features of 1-Allyl-5-bromo-1H-indole-2,3-dione suggest significant potential applications across various scientific and pharmaceutical domains.

Biological ActivityMechanismPotential Application
Anti-inflammatoryModulation of inflammatory pathwaysTreatment of inflammatory disorders
AnticancerInterference with cancer cell proliferationDevelopment of antineoplastic agents
AntibacterialInhibition of bacterial growth mechanismsAntimicrobial therapeutics
Enzyme inhibitionInteraction with specific enzyme active sitesTargeted therapeutic approaches

Synthetic Versatility

The presence of the indole core and reactive carbonyl groups makes 1-Allyl-5-bromo-1H-indole-2,3-dione a valuable precursor for the synthesis of various indole derivatives. The compound's structure provides multiple reactive sites for chemical modifications, enabling the creation of diverse structural analogs with potentially enhanced properties.

Structural Relationships

The structural characteristics of 1-Allyl-5-bromo-1H-indole-2,3-dione position it within a broader family of related compounds with similar chemical frameworks but different substituent patterns.

Related Compounds

A structurally similar compound is 1-Acetyl-5-bromo-1H-indole-2,3-dione (C₁₀H₆BrNO₃), which features an acetyl group rather than an allyl group at the N-1 position . This compound shares the core indole-2,3-dione structure with a bromine at position 5 but differs in the nature of the N-substituent.

Other related compounds include various 5-substituted isatins (indole-2,3-diones) and their N-substituted derivatives. These structural variations can significantly impact the physical, chemical, and biological properties of the compounds, providing opportunities for structure-activity relationship studies.

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